Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate
Description
Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzothiazole core linked to a phenylcarbamoyl group and a methyl benzoate moiety. The compound’s ester group enhances lipophilicity, which may influence bioavailability compared to carboxylic acid derivatives.
Properties
IUPAC Name |
methyl 4-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-22(26)15-12-10-14(11-13-15)20(25)23-17-7-3-2-6-16(17)21-24-18-8-4-5-9-19(18)28-21/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKVMLJZISZQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]thiazole ring followed by its attachment to a phenyl group. The final step involves the esterification of the carboxyl group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit promising anticancer properties. Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that similar benzothiazole derivatives can induce apoptosis in cancer cells, suggesting a potential mechanism for tumor suppression .
Acetylcholinesterase Inhibition
Compounds with a similar structure have demonstrated significant acetylcholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, a study highlighted the synthesis of various phenolic compounds based on benzothiazole that exhibited strong inhibition against acetylcholinesterase, with one derivative showing an IC50 value of 2.7 µM . This suggests that this compound could be explored for its neuroprotective effects.
Structure-Activity Relationship
The pharmacological efficacy of this compound can be attributed to its structural components. The presence of the benzothiazole ring enhances lipophilicity and facilitates interaction with biological targets. Studies utilizing molecular docking techniques have elucidated binding interactions with acetylcholinesterase, providing insights into how structural modifications can optimize inhibitory activity .
Synergistic Effects
Combining this compound with other pharmacophores may lead to synergistic effects, enhancing its therapeutic potential against complex diseases like cancer and Alzheimer's. The concept of molecular hybridization allows for the design of compounds that can target multiple pathways simultaneously .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Benzothiazole vs. Benzimidazole Derivatives
- Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (): Core Structure: Replaces benzothiazole with benzimidazole, introducing an additional nitrogen atom. Synthesis: Utilizes Na₂S₂O₅ in DMF for cyclization, differing from benzothiazole syntheses that may require sulfur-containing reagents .
Thiadiazole and Thiazole Derivatives
- Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ():
- Core Structure : Incorporates a 1,3,4-thiadiazole ring instead of benzothiazole.
- Impact : Thiadiazoles are electron-deficient, increasing electrophilicity and reactivity in cross-coupling reactions. However, this may also elevate toxicity, as reflected in its Category 4 acute toxicity classification (oral, dermal, inhalation) .
- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid ():
Key Observations :
- Benzothiazole/benzimidazole derivatives often require cyclization agents (e.g., Na₂S₂O₅), while thiazole/thiadiazole analogs involve coupling reactions with brominated intermediates.
- The use of trifluoroacetic acid (TFA) in suggests harsh conditions for deprotection, which may limit scalability compared to milder methods.
Biological Activity
Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a phenyl group through a carbamoyl functional group, with a methyl ester at the para position. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have been shown to possess antibacterial properties against various strains, including multidrug-resistant bacteria .
- Inhibition of Acetylcholinesterase (AChE) : Some derivatives have demonstrated significant AChE inhibitory activity, which is crucial for potential Alzheimer's disease treatments .
The biological mechanisms through which this compound exerts its effects are primarily related to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit AChE, thereby increasing acetylcholine levels in the brain, which is beneficial in treating cognitive disorders.
- DNA Interaction : Similar benzothiazole compounds have been reported to inhibit bacterial topoisomerases, leading to disruptions in DNA replication and transcription .
Research Findings and Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
| Activity Type | Target/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| AChE Inhibition | Human AChE | IC50 = 2.7 µM | |
| Antibacterial | Staphylococcus aureus | MIC < 0.03125 µg/mL | |
| Antibacterial | Acinetobacter baumannii | MIC = 1–4 µg/mL |
Case Study: Alzheimer’s Disease
A study focused on the synthesis and evaluation of benzo[d]thiazole derivatives highlighted their potential as AChE inhibitors. The most potent compound exhibited an IC50 value of 2.7 µM, indicating strong inhibition . This suggests that this compound could be explored further for therapeutic applications in neurodegenerative diseases.
Case Study: Antibacterial Efficacy
Another study developed a series of benzothiazole derivatives showing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The lead compound demonstrated minimal inhibitory concentrations (MICs) ranging from less than 0.03125 µg/mL against resistant strains . This positions similar compounds as promising candidates in the fight against antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
